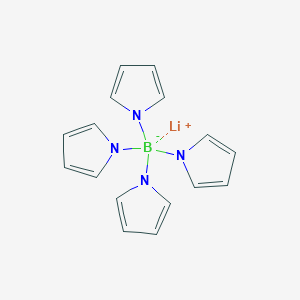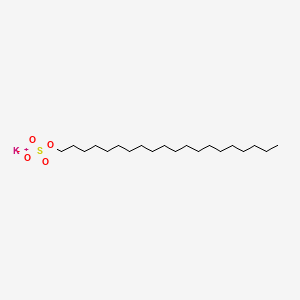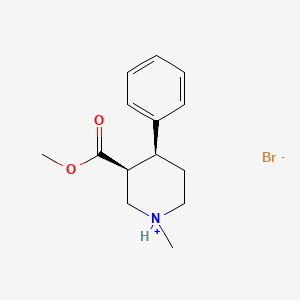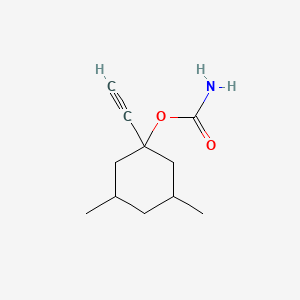![molecular formula C25H15ClN4 B13768503 Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)- CAS No. 5516-20-1](/img/structure/B13768503.png)
Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile is a complex organic compound with the molecular formula C25H15ClN4 and a molecular weight of 406.9 g/mol. This compound is known for its unique structural features, which include a chlorophenyl group, a vinyl group, and a naphtho[1,2-d]triazol-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile involves several steps. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Vinyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable vinylating agent under basic conditions to form the 4-chlorophenyl vinyl intermediate.
Cyclization with Naphtho[1,2-d]triazole: The intermediate is then reacted with naphtho[1,2-d]triazole under acidic conditions to form the desired product.
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile can be compared with other similar compounds, such as:
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-benzotriazol-2-yl)benzonitrile: This compound has a similar structure but lacks the naphtho moiety, which may result in different chemical and biological properties.
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]imidazol-2-yl)benzonitrile: This compound contains an imidazole ring instead of a triazole ring, which can affect its reactivity and biological activity.
Propriétés
Numéro CAS |
5516-20-1 |
|---|---|
Formule moléculaire |
C25H15ClN4 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
5-benzo[e]benzotriazol-2-yl-2-[(E)-2-(4-chlorophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C25H15ClN4/c26-21-11-6-17(7-12-21)5-8-18-9-13-22(15-20(18)16-27)30-28-24-14-10-19-3-1-2-4-23(19)25(24)29-30/h1-15H/b8-5+ |
Clé InChI |
VZMOHDAVPDNZFE-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC(=C(C=C4)/C=C/C5=CC=C(C=C5)Cl)C#N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC(=C(C=C4)C=CC5=CC=C(C=C5)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)

![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)


![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)


